molecular formula C5H5ClN2O B1589331 2-Chloro-3-methoxypyrazine CAS No. 40155-28-0

2-Chloro-3-methoxypyrazine

Cat. No.: B1589331
CAS No.: 40155-28-0
M. Wt: 144.56 g/mol
InChI Key: PUMFABSDZOUISK-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypyrazine (2-CMP) is a chemical compound with a molecular formula of C5H5ClN2O. It is an aromatic compound that is widely used in the food and beverage industry as a flavoring agent. It has a strong, sweet, and nutty odor that is often used to enhance the flavor of food and beverages. It has been used as a flavoring agent in a variety of products, such as beer, wine, and soft drinks. 2-CMP has also been used in the pharmaceutical industry as a starting material for the synthesis of certain drugs.

Scientific Research Applications

Occurrence in Vegetables

2-Chloro-3-methoxypyrazine is closely related to the 3-alkyl-2-methoxypyrazines, which are significant in various natural contexts. A study by Murray and Whitfield (1975) investigated the presence of 3-alkyl-2-methoxypyrazines in a selection of raw vegetables, finding these compounds in most of the samples. This research is crucial for understanding the aromatic and flavor profiles of vegetables (Murray & Whitfield, 1975).

Role in Wine Aroma

3-Alkyl-2-methoxypyrazines, closely related to this compound, play a vital role in the aroma of certain wines. A study on South African Sauvignon blanc wines by Alberts et al. (2016) highlighted the significant impact of these compounds on the wine's vegetative character. The research underscores the importance of methoxypyrazines in the wine industry, influencing flavor and consumer preferences (Alberts et al., 2016).

Analysis Techniques in Wine

In the realm of enology, the analysis of methoxypyrazines, including compounds similar to this compound, is crucial for understanding wine flavors. Lopez et al. (2011) developed a method for analyzing 3-alkyl-2-methoxypyrazines in wine, demonstrating the importance of accurate detection and quantification for wine quality assessment (Lopez et al., 2011).

Importance in Food Science

Methoxypyrazines, a group including this compound, contribute significantly to the aroma and flavor of various foods. Sidhu et al. (2015) reviewed the impact of methoxypyrazines in food science, particularly their presence in vegetables like peas and asparagus and their contribution to the distinctive aromas of certain grape varietals used in winemaking (Sidhu et al., 2015).

Biological Significance and Wine Flavor

Dunlevy et al. (2013) explored the biological significance of methoxypyrazines, closely related to this compound, in the context of wine flavor. Their study identified a methyltransferase gene responsible for the final step in methoxypyrazine synthesis in grape berries, highlighting the genetic basis for flavor development in certain wine varieties (Dunlevy et al., 2013).

Properties

IUPAC Name

2-chloro-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMFABSDZOUISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473011
Record name 2-Chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-28-0
Record name 2-Chloro-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.1 mole of 2,3-dichloropyrazine and 2.3 g. (0.1 mole) of sodium in 160 ml. of anhydrous methanol is refluxed 5-10 hours, and poured into water. The product is extracted with ether or chloroform and recrystallized from a suitable solvent such as ethanol to give pure 2-chloro-3-methoxypyrazine.
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Synthesis routes and methods II

Procedure details

Commercially available 2,3 dichloropyrazine was dissolved in a suitable amount of methanol to which was added a slight excess of an alkali methoxide, preferably 1.05 equiv. of sodium methoxide. The mixture was then stirred for a period of 1-24 hr, preferably 7 hr, after which time the solution was neutralized with solid ammonium chloride, the solvent removed in vacuo, the residue taken up in an organic solvent chosen from a group consisting of diethyl ether, ethyl acetate, and methylene chloride, preferably methylene chloride, and filtered to remove unwanted salts. The filtrate was reduced in vacuo to afford 2-methoxy-3-chloro-pyrazine as white crystals which were used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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